BenchChemオンラインストアへようこそ!

ethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate

Aldose reductase inhibition Structure-activity relationship N1-diversification

Ethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate (CAS 772317-09-6) is a heterocyclic building block bearing a 2,5-dihydro-1H-pyrrole core with ester, ketone, and enolic hydroxyl functionalities. It serves as the fundamental N1-unsubstituted scaffold from which a series of potent aldose reductase (AR) inhibitors—including the benchmark compound EBPC (ethyl 1-benzyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate, IC₅₀ = 47 nM)—are derived through N1-arylmethyl diversification.

Molecular Formula C7H9NO4
Molecular Weight 171.15
CAS No. 772317-09-6
Cat. No. B3057170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate
CAS772317-09-6
Molecular FormulaC7H9NO4
Molecular Weight171.15
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=O)NC1)O
InChIInChI=1S/C7H9NO4/c1-2-12-7(11)4-3-8-6(10)5(4)9/h9H,2-3H2,1H3,(H,8,10)
InChIKeyICNJPXDFKBXHBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate (CAS 772317-09-6): Core Scaffold for Aldose Reductase Inhibitors and Antidiabetic Zn(II) Complexes


Ethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate (CAS 772317-09-6) is a heterocyclic building block bearing a 2,5-dihydro-1H-pyrrole core with ester, ketone, and enolic hydroxyl functionalities . It serves as the fundamental N1-unsubstituted scaffold from which a series of potent aldose reductase (AR) inhibitors—including the benchmark compound EBPC (ethyl 1-benzyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate, IC₅₀ = 47 nM)—are derived through N1-arylmethyl diversification [1]. The compound also functions as a bidentate O,O-chelating ligand for Zn(II), forming complexes with demonstrated in vitro insulin-mimetic activity [2]. Its molecular formula is C₇H₉NO₄, with a molecular weight of 171.15 g/mol and a computed octanol–water partition coefficient (logP) consistent with favorable ligand-like properties .

Why N1-Substituted Pyrrole-3-carboxylate Analogs Cannot Replace the Unsubstituted Scaffold (CAS 772317-09-6)


The N1 position of the 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate scaffold is the single most critical determinant of aldose reductase inhibitory potency and selectivity. In the seminal structure–activity relationship (SAR) study by Mylari et al., replacing the N1-benzyl group of EBPC with hydrogen abolished potent AR inhibition, while the N1-benzyl derivative achieved an IC₅₀ of 47 nM and >4000-fold selectivity over aldehyde reductase [1]. Consequently, researchers requiring a starting material for systematic N1 diversification cannot substitute pre-functionalized analogs such as EBPC (CAS 4450-98-0) or the thienylmethyl derivative (CAS 131436-78-7); only the N1-unsubstituted parent compound (CAS 772317-09-6) provides a free NH handle for installing custom arylmethyl, heteroarylmethyl, or alkyl substituents. Furthermore, the carboxylate ester at C3 is essential for Zn(II) chelation in the O₄-coordination mode; switching to the carboxamide congener alters the coordination geometry to N₂O₂-type and shifts both AR inhibitory profiles and insulin-mimetic IC₅₀ values [2]. These structural constraints mean that generic substitution of in-class analogs without deliberate N1 and C3 functional-group control will yield unpredictable biological outcomes.

Quantitative Differentiation Evidence: Ethyl 4-Hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate (772317-09-6) vs. Closest Analogs


N1-Unsubstituted Scaffold Enables Custom Arylmethyl Diversification Not Possible with Pre-Substituted Analogs

The target compound bears a free N1–H, whereas the most potent AR inhibitor in this chemotype, EBPC (ethyl 1-benzyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate), is irreversibly N1-benzylated. In the Mylari et al. SAR study, N1-substitution was an absolute requirement for high AR affinity: EBPC exhibited an IC₅₀ of 47 nM against human placental aldose reductase, while congeners lacking N1-arylmethyl groups showed negligible inhibition [1]. The unsubstituted parent compound (772317-09-6) is therefore the mandatory starting material for any research program aiming to explore novel N1-substituents beyond the known benzyl, thienylmethyl, or pyridylmethyl motifs. No pre-substituted analog can serve this role.

Aldose reductase inhibition Structure-activity relationship N1-diversification

Carboxylate Ester at C3 Confers O₄-Coordination Mode for Zn(II) Complexation Distinct from Carboxamide Analogs

The target compound possesses an ethyl carboxylate at C3, enabling O₄-type bidentate coordination to Zn(II) via the ester carbonyl oxygen and the 4-hydroxy oxygen. X-ray crystallography of the Zn(II) complex of the N1-benzyl carboxylate analog confirmed a trans octahedral geometry with two ligand molecules chelating through O1 (ester C=O) and O2 (4-OH) [1]. In contrast, the corresponding carboxamide series (New J. Chem. 2017) adopts an N₂O₂-coordination mode involving the amide nitrogen and 4-OH oxygen, producing different insulin-mimetic IC₅₀ profiles [2]. The carboxylate ester is therefore structurally mandatory for O₄-chelation; the carboxamide analog cannot replicate this coordination geometry.

Zinc(II) complex Insulin-mimetic activity Coordination chemistry

Zn(II) Complexes of N1-Arylmethyl Carboxylate Scaffolds Demonstrate Superior Insulin-Mimetic Activity Over ZnSO₄ Positive Control

Zn(II) complexes derived from N1-arylmethyl-ethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylates (the direct N1-substituted products of the target compound) exhibited 1.6–2.9-fold higher insulin-mimetic activity than ZnSO₄ in the rat adipocyte FFA-release assay. The most potent complex (2d, N1-4-chlorobenzyl) achieved an IC₅₀ of 0.26 mM versus 0.75 mM for ZnSO₄ [1]. The N1-unsubstituted parent compound (772317-09-6) is the required precursor for synthesizing these active Zn(II) complex ligands; pre-formed N1-substituted analogs such as EBPC (CAS 4450-98-0) are already committed to a specific N1-substituent and cannot be diversified.

Insulin-mimetic Free fatty acid release Diabetes

Solid-State Intermolecular Hydrogen Bonding Governed by Ester C=O and OH Conformation: A Crystallographic Differentiator

Single-crystal X-ray analysis of a closely related 2-aryl-substituted analog (ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate) revealed that the syn- or antiperiplanar orientation of the ester C=O relative to the pyrrolinone-bound OH dictates whether molecular dimers or chains form in the solid state [1]. This conformational feature is inherent to the carboxylate ester functionality and cannot be replicated by carboxamide or carboxylic acid analogs. The N1-unsubstituted parent compound (772317-09-6) retains conformational flexibility at both N1 and the ester group, making it the preferred substrate for studying fundamental solid-state packing effects before N1-substitution alters hydrogen-bonding topology.

Crystal engineering Hydrogen bonding DFT calculation

One-Pot Three-Component Synthetic Accessibility vs. Multi-Step Routes to Pre-Substituted Analogs

The N1-unsubstituted scaffold can be accessed through a one-pot, three-component reaction of aniline, diethyl acetylenedicarboxylate, and an aldehyde in ethanol at room temperature [1]. In contrast, N1-substituted analogs such as EBPC require a linear 3-step sequence: (1) N-alkylation of benzylamine with ethyl acrylate, (2) Dieckmann-type condensation with diethyl oxalate/NaOEt, and (3) hydrolytic workup [2]. The direct multicomponent route to the N1-unsubstituted scaffold avoids the extra synthetic steps, protecting-group manipulations, and purification burdens associated with pre-installing the N1-substituent. The target compound thus offers a more atom-economical and operationally simpler entry point for library synthesis.

Multicomponent reaction Green chemistry Synthetic efficiency

Selectivity Window: AR vs. Aldehyde Reductase Discrimination Requires N1-Arylmethyl, But Only the Unsubstituted Scaffold Permits Full Exploration

EBPC (N1-benzyl carboxylate) demonstrated >4000-fold selectivity for rat lens aldose reductase over rat kidney aldehyde reductase, with >98% AR inhibition at 1 µM while being practically devoid of aldehyde reductase activity [1]. The N1-substituent is the primary driver of this selectivity; however, the optimal N1-substituent for balancing potency and selectivity has not been fully mapped. Only the N1-unsubstituted parent compound (772317-09-6) allows systematic exploration of N1-aryl, N1-heteroaryl, and N1-alkyl substituents to identify selectivity-optimized candidates. Pre-substituted analogs like EBPC (benzyl) or the thienylmethyl derivative (CAS 131436-78-7) each represent a single fixed point in this selectivity landscape.

Aldose reductase selectivity Aldehyde reductase Diabetic complications

Recommended Application Scenarios for Ethyl 4-Hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate (772317-09-6)


N1-Diversification Library Synthesis for Aldose Reductase Inhibitor Lead Optimization

The N1-unsubstituted scaffold (772317-09-6) is the only starting material capable of generating a systematic library of N1-arylmethyl, N1-heteroarylmethyl, and N1-alkyl derivatives for AR inhibitor screening. As demonstrated by Mylari et al., N1-substitution is the dominant driver of AR potency (EBPC IC₅₀ = 47 nM) and selectivity (>4000-fold over aldehyde reductase) [1]. A standard parallel synthesis protocol involves alkylation of 772317-09-6 with diverse benzyl/heteroarylmethyl halides under mild basic conditions (K₂CO₃, DMF, rt), followed by AR inhibition screening. This approach enables rapid mapping of the N1 SAR landscape that remains largely unexplored for non-benzyl substituents.

Zn(II) Complex Synthesis for Dual-Action Antidiabetic Agent Development

N1-arylmethyl derivatives prepared from 772317-09-6 serve as bidentate O₄-ligands for Zn(II), yielding complexes with demonstrated insulin-mimetic activity superior to ZnSO₄ (IC₅₀ 0.26–0.46 mM vs. 0.75 mM for ZnSO₄) in the rat adipocyte FFA-release assay [2]. The dual pharmacological profile—AR inhibition from the ligand plus insulin-mimetic activity from the Zn(II) complex—positions these hybrid molecules as candidates for simultaneous glycemic control and diabetic complication prevention. Researchers should procure 772317-09-6 as the common precursor for both ligand synthesis and subsequent Zn(II) complexation.

Solid-State Supramolecular Chemistry and Crystal Engineering Studies

The N1-unsubstituted carboxylate scaffold possesses three hydrogen-bonding functional groups (N1–H donor, 4-OH donor/acceptor, ester C=O acceptor) whose conformational interplay dictates solid-state packing. X-ray crystallographic studies of related 2-aryl-substituted analogs have shown that the syn/anti orientation of the ester C=O relative to the pyrrolinone OH controls dimer vs. chain hydrogen-bonding topology [3]. The free N1–H in 772317-09-6 provides an additional hydrogen-bond vector absent in all N1-substituted analogs, enabling fundamentally different supramolecular architectures. This makes the compound uniquely valuable for systematic crystal engineering investigations.

DFT Benchmarking and Computational Chemistry Studies

The relatively small molecular size (C₇H₉NO₄, MW 171.15) and the presence of multiple heteroatom functional groups make 772317-09-6 an excellent substrate for DFT benchmarking studies. The 2021 structural paper by Ahankar et al. validated B3LYP/6-31++G(d,p) calculations of ¹H and ¹³C chemical shifts, HOMO-LUMO gaps, and electrophilicity indices against experimental NMR and XRD data for the closely related 2-(4-methoxyphenyl)-N1-phenyl analog [3]. The N1-unsubstituted parent compound extends this computational framework by removing the steric and electronic perturbations of the N1-substituent, providing a cleaner baseline for method validation.

Quote Request

Request a Quote for ethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.